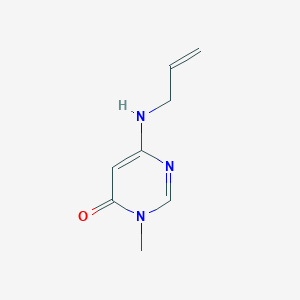

6-(allylamino)-3-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-(prop-2-enylamino)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-4-9-7-5-8(12)11(2)6-10-7/h3,5-6,9H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSIGMYUCBCBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allylamino)-3-methylpyrimidin-4(3H)-one typically involves the alkylation of 6-amino-2-thiouracil with allyl halides in the presence of a base. This reaction forms 2-allyl-6-aminopyrimidin-4(3H)-one, which can then be further modified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for 6-(allylamino)-3-methylpyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(allylamino)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like iodine and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Chemical Research Applications

In the realm of chemistry, 6-(allylamino)-3-methylpyrimidin-4(3H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for functionalization, making it a versatile building block in organic synthesis. This compound is particularly noted for its ability to undergo various chemical reactions, which can lead to the development of novel compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that 6-(allylamino)-3-methylpyrimidin-4(3H)-one exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. For instance, a study reported a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. In vitro assays using HeLa and MCF-7 cancer cell lines showed a dose-dependent decrease in cell viability, with IC50 values indicating significant anticancer potential.

Antiviral Activity

Research has explored the antiviral capabilities of this compound, revealing efficacy against certain viral strains in laboratory settings. The mechanism of action is believed to involve interaction with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in viral replication.

Medical Applications

The therapeutic potential of 6-(allylamino)-3-methylpyrimidin-4(3H)-one is being actively researched, particularly in the context of treating diseases characterized by abnormal cellular proliferation, such as cancer. Its structural similarity to known bioactive compounds positions it as a promising candidate for drug development targeting cyclin-dependent kinases (CDK), which are crucial regulators of the cell cycle.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties. Its chemical reactivity allows for incorporation into various formulations aimed at enhancing performance characteristics in applications ranging from agrochemicals to advanced materials.

Case Studies

Several case studies highlight the biological activities and potential applications of 6-(allylamino)-3-methylpyrimidin-4(3H)-one:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against clinically relevant bacterial strains.

- Cancer Cell Line Studies : In vitro testing showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines.

- Antiviral Activity : Investigations into its antiviral effects revealed promising results, with the compound inhibiting viral replication effectively in controlled experiments.

Mechanism of Action

The mechanism of action of 6-(allylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(allylamino)-3-methylpyrimidin-4(3H)-one are best understood in the context of structurally analogous pyrimidinones. Below is a detailed comparison based on substituent type, position, and biological activity.

Substituent Effects at Position 6

Key Findings :

- 6-(Allylamino) vs. 6-(Ethylamino): The allylamino group enhances cytotoxicity but reduces selectivity for tumor cells compared to the ethylamino substituent. For example, in avarone derivatives, the 6-(ethylamino) analog exhibited 2.5-fold higher selectivity for non-small cell lung cancer (NSCLC) cells than the allylamino variant, despite lower cytotoxicity .

- 6-(Benzylamino): Substitution with a benzylamino group (bulky aromatic substituent) at position 6 improves both cytotoxicity and selectivity. This suggests that steric bulk and aromaticity enhance target binding specificity .

Table 1: Cytotoxicity and Selectivity of 6-Substituted Pyrimidinones

Substituent Effects at Position 2

Key Findings :

- 2-Arylaminopyrimidinones: Derivatives with aryl amino groups at position 2, such as 6-methyl-2-(phenylamino)pyrimidin-4(3H)-one, exhibit anticonvulsant activity. Substituents like halogens or trifluoromethyl groups enhance blood-brain barrier penetration, highlighting the role of electronic effects in modulating activity .

Table 2: Anticonvulsant Activity of 2-Substituted Pyrimidinones

| Compound | ED₅₀ (mg/kg, MES Test) | Neurotoxicity (TD₅₀, mg/kg) | Reference |

|---|---|---|---|

| 6-Methyl-2-(3-CF₃-phenyl) | 12.3 | 45.6 | |

| 6-Methyl-2-(4-Br-phenyl) | 15.8 | 52.1 |

Structural Analogs with Modified Cores

- Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Fused thiophene rings (e.g., 5,6-dimethylthienopyrimidinones) increase metabolic stability but reduce solubility compared to non-fused pyrimidinones .

Biological Activity

6-(Allylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial, anticancer, and antiviral properties, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure

The chemical structure of 6-(allylamino)-3-methylpyrimidin-4(3H)-one can be represented as follows:

This structure features an allylamino group attached to the pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 6-(allylamino)-3-methylpyrimidin-4(3H)-one exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro tests have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected by this compound are still under investigation, but it shows promise in targeting cancer cell proliferation.

3. Antiviral Potential

Research has also explored the antiviral activity of 6-(allylamino)-3-methylpyrimidin-4(3H)-one. It has demonstrated efficacy against certain viral strains in laboratory settings, indicating potential for further development as an antiviral agent.

The exact mechanism of action for 6-(allylamino)-3-methylpyrimidin-4(3H)-one is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. This interaction may lead to inhibition of key enzymes or receptors involved in cellular proliferation and survival.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives of pyrimidines, 6-(allylamino)-3-methylpyrimidin-4(3H)-one exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Cancer Cell Line Studies : In vitro assays using HeLa and MCF-7 cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential .

- Antiviral Activity : A recent investigation into the antiviral effects revealed that the compound inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

Comparative Analysis

To better understand the uniqueness of 6-(allylamino)-3-methylpyrimidin-4(3H)-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-(Allylamino)-3-methylpyrimidin-4(3H)-one | structure | Antimicrobial, Anticancer, Antiviral |

| Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate | structure | Antimicrobial |

| Ethyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate | structure | Anticancer |

Q & A

Basic: What are the standard synthetic routes for 6-(allylamino)-3-methylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves sequential alkylation and amination steps. For example, methylation at the 3-position can be achieved using dimethyl sulfate or methyl iodide under basic conditions (e.g., KCO/EtOH or MeONa/MeOH), as demonstrated in pyrimidinone derivatives . Allylamino introduction at the 6-position may involve nucleophilic substitution or coupling reactions with allylamine. Optimization includes monitoring reflux temperature (e.g., 140°C for amination), solvent selection (e.g., dioxane/water mixtures), and catalysts like Pd(PPh) for cross-coupling . Yield improvements are often achieved via chromatographic purification (e.g., silica gel column) .

Advanced: How can regioselectivity challenges in functionalizing the pyrimidinone core be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, nitration of analogous compounds occurs preferentially at electron-rich positions, guided by substituent directing effects. Kinetic studies in sulfuric acid (72–82%) with nitrogen oxides reveal that reaction time and acid strength critically impact nitro/nitroso product ratios . Computational tools (e.g., DFT calculations) can predict reactive sites, while protecting groups (e.g., acetyl for hydroxyl) may direct functionalization to specific positions .

Basic: What spectroscopic techniques are most reliable for characterizing 6-(allylamino)-3-methylpyrimidin-4(3H)-one?

Key methods include:

- 1H/13C NMR : To confirm allylamino (–NH–CH–CH=CH) and methyl group integration.

- HRMS : For molecular ion validation (e.g., [M+H]+ or [M+Na]+).

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm) and N–H stretches (~3300 cm) .

Purity is confirmed via HPLC (≥95%) or TLC with UV visualization .

Advanced: How can structural ambiguities in pyrimidinone derivatives be resolved using advanced analytical methods?

X-ray crystallography is definitive but requires high-purity crystals. Alternative approaches:

- 2D NMR (COSY, HSQC, HMBC) : To map H–H coupling and heteronuclear correlations, resolving allylamino vs. methyl group proximity .

- NOESY : Detects spatial interactions between allyl protons and the pyrimidinone core.

- Dynamic NMR : Assesses conformational flexibility of the allyl group at varying temperatures .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of pyrimidinone derivatives?

Systematic variations (e.g., allyl group → propargyl or benzyl substitution) are synthesized and tested. For anticonvulsant analogs, substituent hydrophobicity and electronic profiles correlate with activity in maximal electroshock (MES) or pentylenetetrazole (PTZ) models . Molecular docking (e.g., AutoDock Vina) predicts binding to targets like GABA receptors, guiding rational design .

Basic: What stability considerations are critical for handling and storing this compound?

- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis/oxidation.

- Solubility : DMSO or dioxane for stock solutions; avoid aqueous buffers unless pH-stabilized (e.g., pH 7.4 PBS) .

- Degradation : Monitor via HPLC for carbonyl reduction or allyl group oxidation .

Advanced: How can forced degradation studies (e.g., hydrolysis, oxidation) inform formulation strategies?

- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH to identify labile bonds (e.g., amide or ester linkages in analogs).

- Oxidative Stress : HO or radical initiators (AIBN) reveal susceptibility of the allyl group.

- Photolysis : UV exposure (254 nm) assesses stability of conjugated systems .

Basic: How are synthetic yields improved when scaling up pyrimidinone derivatives?

- Catalyst Recycling : Pd catalysts (e.g., Pd/C) are recovered via filtration and reused .

- Solvent Optimization : Switch to greener solvents (e.g., ethanol/water) without compromising yield .

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., alkylation) .

Advanced: What strategies reconcile contradictory biological data across different assay platforms?

- Meta-Analysis : Compare IC values across enzyme vs. cell-based assays to identify off-target effects.

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to clarify discrepancies .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.